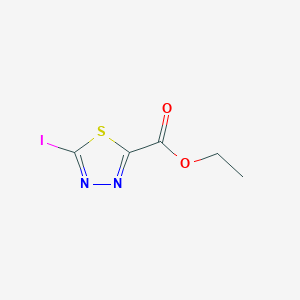

Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate

Description

Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate is a halogenated heterocyclic compound with a thiadiazole core functionalized with an iodine atom at position 5 and an ester group at position 2. The iodine substituent may enhance bioactivity due to its electron-withdrawing effects and larger atomic radius, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKBVIOXRTUAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate typically involves the iodination of a thiadiazole precursor. One common method involves the reaction of ethyl 1,3,4-thiadiazole-2-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, with solvents like toluene or DMF.

Major Products Formed

Substitution Reactions: Products include various substituted thiadiazoles, depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced forms of the thiadiazole ring.

Coupling Reactions: Products include biaryl compounds or other coupled products.

Scientific Research Applications

Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Materials Science: The compound is used in the development of novel materials with unique electronic or optical properties.

Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The thiadiazole ring can also interact with various biological molecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate (CAS 64837-49-6)

- Physicochemical Properties: Molecular formula: C₅H₅ClN₂O₂S; Molecular weight: 192.62 g/mol . Melting point: 132–134°C; Boiling point: 343.8°C . Solubility: Soluble in ethanol and ether .

- Synthesis : Prepared via Sandmeyer bromination using tert-butyl nitrite and CuBr₂, yielding 71% under mild conditions .

- Applications : Serves as a precursor for Suzuki couplings in drug synthesis .

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

- Synthesis: Derived from ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS 64837-53-2) using tert-butyl nitrite and CuBr₂ in acetonitrile at room temperature .

- Yield : 71% under optimized gram-scale conditions .

- Reactivity : Bromine's moderate electronegativity balances reactivity and stability, making it suitable for cross-coupling reactions .

Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate

- Inference from Analogs: Expected higher molecular weight (~294 g/mol for potassium salt) compared to chloro/bromo derivatives . Likely lower solubility in polar solvents due to iodine's hydrophobicity. Potential enhanced bioactivity in anticancer applications due to iodine's electron-withdrawing effects .

Functionalized Derivatives

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS 64837-53-2)

- Role : Key precursor for halogenated derivatives. Reacts with tert-butyl nitrite and CuBr₂/CuI₂ to form bromo/iodo analogs .

- Safety : Harmful by inhalation, skin contact, or ingestion .

Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate

- Synthesis : Achieved via Suzuki–Miyaura coupling of bromo-thiadiazole intermediates .

- Applications: Used in synthesizing kinase inhibitors and cannabinoid receptor agonists .

Ethyl 5-((4-acetamidophenyl)imino)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate

Data Tables

Table 1: Physicochemical Comparison of Halogenated Derivatives

Biological Activity

Ethyl 5-iodo-1,3,4-thiadiazole-2-carboxylate is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including anticancer, antimicrobial, and antiviral properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a five-membered ring containing nitrogen and sulfur atoms, with an ethyl ester group and an iodine substituent. Its molecular formula is , and it has a molecular weight of approximately 206.18 g/mol. The presence of the iodine atom is significant for its biological activity, influencing both the reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit promising anticancer effects. This compound has been investigated in various cancer models:

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various pathogens. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal effect | 32 µg/mL |

| Escherichia coli | Inhibition of growth | 16 µg/mL |

| Candida albicans | Moderate antifungal activity | 64 µg/mL |

The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways crucial for microbial survival .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of thiadiazole derivatives. This compound has shown activity against certain viral strains:

| Virus | Activity | EC50 Value |

|---|---|---|

| Dengue Virus | Inhibition of viral replication | 2.1 µM |

| Tobacco Mosaic Virus | Significant reduction in viral titers | EC50 = 30.57 µM |

These findings suggest that the compound may interfere with viral entry or replication processes within host cells .

Case Studies

- Anticancer Study : A study published in PMC demonstrated that treatment with this compound resulted in a marked decrease in tumor size in xenograft models for breast and colon cancers. The compound was administered at doses ranging from 5 to 20 mg/kg body weight over four weeks .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior activity against E. coli strains resistant to common treatments. The study highlighted its potential as a lead compound for developing new antibacterial agents .

- Antiviral Research : A recent investigation into the antiviral properties revealed that the compound significantly reduced Dengue virus replication in vitro by targeting viral RNA synthesis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.